2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid
Description
2-(6-Methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring (a five-membered ring containing nitrogen and sulfur) with a carboxylic acid group at position 4 and a 6-methoxyquinoline substituent at position 2. The quinoline moiety, a bicyclic aromatic system with a methoxy group at position 6, distinguishes this compound from simpler thiazolidine derivatives. Its synthesis likely involves condensation reactions between cysteine derivatives and quinoline-based aldehydes or ketones, analogous to other thiazolidine syntheses .
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-19-9-3-5-10-8(6-9)2-4-11(15-10)13-16-12(7-20-13)14(17)18/h2-6,12-13,16H,7H2,1H3,(H,17,18) |
InChI Key |
OXSIGZXEVCVMHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3NC(CS3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of L-cysteine or its derivatives with an aldehyde or ketone bearing the 6-methoxyquinoline moiety. This reaction forms the thiazolidine ring via nucleophilic attack of the cysteine thiol and amine groups on the carbonyl compound, followed by cyclization.
Step 1: Formation of Thiazolidine Nucleus
The initial step involves reacting L-cysteine hydrochloride monohydrate with 6-methoxyquinoline-2-carboxaldehyde under mild basic conditions (e.g., sodium bicarbonate) at room temperature. This leads to the formation of 2-(6-methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid as a precipitate, which is then purified by washing with water and ethanol and dried under vacuum.
Step 2: Functional Group Modifications (Optional)
Depending on the desired derivative, the carboxylic acid group at position 4 of the thiazolidine ring can be further modified to carboxamide or other functionalities using coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-Dimethylaminopyridine (DMAP) in dichloromethane, reacting with various amines.
Specific Reaction Conditions and Yields
Based on the synthesis of related thiazolidine derivatives substituted at position 2 with methoxy-substituted aromatic rings (which are structurally analogous to the 6-methoxyquinolinyl group), the following conditions and yields have been reported:
| Step | Reagents and Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | L-Cysteine hydrochloride monohydrate + 6-Methoxyquinoline-2-carboxaldehyde + NaHCO3 | 3–12 hours | Room temperature | 40–90% (varies with substitution) | Formation of 2-(6-methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid |
| 2 | Carboxylic acid derivative + Amine + EDC.HCl + DMAP in dichloromethane | 4–24 hours | Room temperature | 20–72% | Formation of carboxamide derivatives; yields lower with steric hindrance |
Note: The yields and reaction times vary depending on substituents and steric factors. For example, derivatives with methoxy groups at ortho positions tend to have lower yields due to steric hindrance.
Structural Confirmation and Characterization
The synthesized this compound and its derivatives are typically characterized by:
Fourier Transform Infrared Spectroscopy (FTIR): Identification of characteristic stretches corresponding to thiazolidine ring, carboxylic acid, and quinoline moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- [^1H-NMR](pplx://action/followup): Signals for thiazolidine protons (2-H, 4-H, 5-H), aromatic protons of the quinoline ring, and methoxy group protons.
- [^13C-NMR](pplx://action/followup): Carbon signals confirming the heterocyclic ring and aromatic carbons.
Melting Point Determination: Used to assess purity and confirm identity by comparison with literature values.
Thin Layer Chromatography (TLC): To monitor reaction progress and purity.
Summary Table of Preparation Parameters for this compound and Analogues
| Parameter | Description |
|---|---|
| Starting Materials | L-Cysteine hydrochloride monohydrate, 6-methoxyquinoline-2-carboxaldehyde |
| Solvent | Water/ethanol mixture or aqueous bicarbonate solution |
| Catalyst/Base | Sodium bicarbonate (NaHCO3) |
| Reaction Temperature | Room temperature (20–25 °C) |
| Reaction Time | 3–12 hours |
| Workup | Filtration, washing with water and ethanol, vacuum drying |
| Yield Range | 40–90% depending on substitution and conditions |
| Further Modifications | Amidation using EDC.HCl and DMAP in dichloromethane at room temperature |
| Characterization Methods | FTIR, ^1H-NMR, ^13C-NMR, melting point, TLC |
Research Findings and Notes
The reaction of cysteine with quinoline-2-carboxaldehyde derivatives is a reliable method to form thiazolidine rings substituted at position 2 with quinoline moieties, including the 6-methoxy substituent.
The mild reaction conditions (room temperature, aqueous or alcoholic solvents) and moderate reaction times make this synthesis practical for laboratory scale.
Steric hindrance due to methoxy substitution can reduce yields and increase reaction times, especially in subsequent amidation steps.
The carboxylic acid group at position 4 remains reactive for further functionalization, allowing the synthesis of a variety of derivatives with potential biological activities such as antioxidant and enzyme inhibition properties.
The use of environmentally friendly solvents and moderate temperatures aligns with green chemistry principles, as evidenced in related patent processes.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic effects.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Methoxyquinolin-2-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the thiazolidine ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid derivatives are a diverse class of compounds with varied substituents at position 2, significantly influencing their physicochemical properties and biological activities. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Thiazolidine-4-Carboxylic Acid Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity Electron-Withdrawing Groups: Nitro (NO₂) and bromo (Br) substituents enhance antimicrobial activity by increasing electrophilicity and membrane penetration . For example, 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid outperforms chlorophenyl analogs against MRSA . Aromatic Systems: Quinoline and benzothiazole moieties (as in D-luciferin) confer distinct properties. Quinoline’s planar structure may improve DNA intercalation or enzyme inhibition, while benzothiazole enables bioluminescence .
Stereochemical Considerations
- Chiral centers at positions 2 and 4 (e.g., in 2-(4-bromophenyl)-derivatives) influence binding affinity and metabolic stability. Stereoisomerism is critical for activity, as seen in sugar-conjugated thiazolidines .
Analytical and Pharmacokinetic Profiles HPPTCA is detectable in human plasma via HPLC-MS/MS, underscoring its stability and relevance as a biomarker . In contrast, methoxyquinoline derivatives may require tailored analytical methods due to increased hydrophobicity.
Therapeutic Applications
- Antimicrobial : Nitro- and bromo-substituted phenyl derivatives are promising against resistant pathogens .
- Metabolic Regulation : PLP-derived HPPTCA and sugar-conjugated analogs link thiazolidines to vitamin B6 and glucose metabolism .
Contradictions and Limitations
Biological Activity
2-(6-Methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and thiazolidine, leading to unique biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its diverse biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 290.34 g/mol. The compound's structure allows for interactions with various biological targets, which are crucial for its pharmacological profile.
The biological activity of this compound is attributed to its ability to intercalate into DNA through the quinoline moiety, potentially disrupting DNA replication processes. The thiazolidine component may modulate enzyme activity that contributes to its therapeutic effects. Key mechanisms include:
- DNA Intercalation : Disruption of replication and transcription processes.
- Enzyme Modulation : Interaction with enzymes involved in metabolic pathways related to inflammation and cancer.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy that suggests potential as a therapeutic agent in infection control.
Antiviral Activity
Preliminary studies have shown that this compound exhibits antiviral properties. Its mechanism may involve inhibition of viral replication or interference with viral entry into host cells.
Anticancer Activity
The compound has been investigated for its anticancer potential. Studies suggest it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.
Anti-inflammatory and Antidiabetic Properties
Ongoing research is exploring the anti-inflammatory effects of this compound, particularly its ability to reduce cytokine production and modulate immune responses. Additionally, its antidiabetic properties are being examined in relation to glucose metabolism and insulin sensitivity.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features and biological activities of this compound against other compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Thiazolidinone derivatives | Contains a thiazolidinone ring | Anticancer, anti-inflammatory |
| Quinoline derivatives | Contains a quinoline ring | Antimicrobial, antiviral |
| 5-Methylthiazolidin-4-one | Similar thiazolidine structure | Antidiabetic properties |
This table emphasizes how the combination of quinoline and thiazolidine moieties in the target compound may enhance its biological activity compared to others.
Case Studies
Several studies have documented the effects of this compound:
- Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer.
- Antimicrobial Testing : Clinical isolates were tested against the compound, revealing significant inhibition zones comparable to standard antibiotics.
- In Vivo Anti-inflammatory Effects : Animal models showed reduced inflammation markers following administration of the compound.
Q & A
How can synthetic routes for 2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid be optimized to improve yield and purity?
Methodological Answer:
Synthesis typically involves coupling a 6-methoxyquinoline-2-carboxylic acid derivative with a thiazolidine precursor. Key steps include:
- Cyclocondensation : Reacting cysteamine derivatives (e.g., 2-aminoethanethiol) with a ketone or aldehyde under acidic conditions to form the thiazolidine ring .
- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the quinoline moiety, ensuring regioselectivity at the 2-position .
- Purification : Use preparative HPLC with a C18 column and trifluoroacetic acid (TFA) in the mobile phase to isolate the carboxylic acid form .
Yield Optimization : Reduce side reactions by controlling reaction temperature (60–80°C) and using anhydrous solvents. Purity can be enhanced via recrystallization in ethanol/water (7:3 v/v) .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Methodological Answer:
- NMR Analysis :
- X-Ray Crystallography : Resolves stereochemistry of the thiazolidine ring and confirms the spatial arrangement of the methoxyquinoline group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₄N₂O₃S) with <2 ppm error .
How can researchers design structure-activity relationship (SAR) studies for this compound’s biological activity?
Methodological Answer:
- Core Modifications :
- Assay Selection :
- Data Interpretation : Use regression analysis to correlate substituent electronic properties (Hammett σ) with activity trends .
What analytical strategies address discrepancies in reported bioactivity data for this compound?
Methodological Answer:
- Source Validation : Ensure compound purity (>95% via HPLC) and confirm identity with orthogonal techniques (e.g., FT-IR for carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
- Assay Standardization :
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay conditions (pH, temperature) .
How can computational modeling predict metabolic pathways for this compound?
Methodological Answer:
- Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I metabolites (e.g., demethylation of the methoxy group) .
- CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms to predict hydroxylation or oxidation sites .
- Experimental Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
What strategies stabilize the thiazolidine ring during long-term storage?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in amber vials under argon to prevent oxidation of the thiazolidine sulfur .
- Lyophilization : Convert to a stable sodium salt (neutralize with NaOH) and lyophilize for hygroscopicity reduction .
- Buffering : Maintain pH 6–7 in aqueous solutions to minimize ring-opening hydrolysis .
How do crystallization conditions affect polymorph formation in this compound?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) vs. ethanol/water mixtures to isolate different polymorphs .
- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions promotes single-crystal growth for X-ray analysis .
- Characterization : Use DSC to identify melting points (e.g., 176–178°C for Form I) and PXRD to distinguish crystal phases .
What in vitro models best predict the compound’s pharmacokinetic profile?
Methodological Answer:
- Permeability : Caco-2 cell monolayers to assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .
- Plasma Stability : Incubate with rat plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- Protein Binding : Equilibrium dialysis to measure albumin binding (>90% suggests prolonged half-life) .
How can researchers mitigate synthetic byproducts during thiazolidine ring formation?
Methodological Answer:
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of aldehyde to cysteamine to favor cyclization over polymerization .
- Acid Catalysis : Add p-toluenesulfonic acid (pTSA, 0.1 eq) to accelerate imine formation and reduce side products .
- Workup : Extract unreacted precursors with ethyl acetate (3×) and precipitate the product via acidification (pH 3–4) .
What are the limitations of current biological assays for evaluating this compound’s therapeutic potential?
Methodological Answer:
- Off-Target Effects : Screen against panels of 50+ kinases or GPCRs to identify polypharmacology risks .
- Species Variability : Validate in vivo results using humanized mouse models to account for metabolic differences .
- Dynamic Range : Use assays with Z’ >0.5 (e.g., luminescence-based ATP detection) to ensure sensitivity in IC₅₀ determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
